2-[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine
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Overview
Description
2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group, a difluoromethyl group, and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Substitution with 2-Chloro-4-Fluorobenzyl Group: The piperazine intermediate is then reacted with 2-chloro-4-fluorobenzyl bromide under basic conditions to form the substituted piperazine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the 3,4-Dimethoxyphenyl Group: Finally, the 3,4-dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Material Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzyl bromide
- 4-Chloro-2-fluorobenzyl alcohol
- 2-Chloro-4-fluorobenzonitrile
Uniqueness
2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24ClF3N4O2 |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C24H24ClF3N4O2/c1-33-21-6-4-15(11-22(21)34-2)19-13-20(23(27)28)30-24(29-19)32-9-7-31(8-10-32)14-16-3-5-17(26)12-18(16)25/h3-6,11-13,23H,7-10,14H2,1-2H3 |
InChI Key |
WFFQDAXPVVWTMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)F)Cl)C(F)F)OC |
Origin of Product |
United States |
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